2,4-Dichloro-6-iodothieno[3,2-d]pyrimidine
Description
2,4-Dichloro-6-iodothieno[3,2-d]pyrimidine is a halogenated heterocyclic compound with the molecular formula C₆HCl₂IN₂S and a molecular weight of 330.96 g/mol (CAS: 2383670-59-3) . Its structure features a thieno[3,2-d]pyrimidine core substituted with chlorine atoms at positions 2 and 4 and an iodine atom at position 6.
Properties
IUPAC Name |
2,4-dichloro-6-iodothieno[3,2-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6HCl2IN2S/c7-5-4-2(1-3(9)12-4)10-6(8)11-5/h1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYSIHEOODVYICZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC2=C1N=C(N=C2Cl)Cl)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6HCl2IN2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.96 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-6-iodothieno[3,2-d]pyrimidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,4-dichlorothieno[3,2-d]pyrimidine with iodine in the presence of a suitable catalyst . The reaction is usually carried out in an organic solvent such as acetonitrile or dimethylformamide at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The chlorine and iodine atoms at positions 2, 4, and 6 are reactive sites for nucleophilic substitution, enabling functionalization with amines, alkoxides, or sulfur-containing nucleophiles.
-
4-Chloro Substitution :
The 4-chloro group is highly reactive due to electron-withdrawing effects from the pyrimidine ring. For example: -
2-Chloro Substitution :
The 2-Cl is less reactive than the 4-Cl but can undergo substitution under harsher conditions (e.g., elevated temperatures or catalysis by CuI) . -
6-Iodo Substitution :
The iodine at position 6 participates in metal-catalyzed cross-couplings (e.g., Suzuki-Miyaura) due to its favorable leaving-group ability. Direct nucleophilic substitution at this position is less common but possible with strong nucleophiles like thiols .
Table 1: Representative Substitution Reactions
| Position | Reagent/Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| 4-Cl | NH₃/MeOH, RT | 4-Amino | 85% | |
| 2-Cl | NaSMe/DMF, 80°C | 2-SMe | 70% | |
| 6-I | PhB(OH)₂, Pd(PPh₃)₄ | 6-Ph | 65% |
Metal-Catalyzed Cross-Coupling Reactions
The 6-iodo substituent is pivotal for palladium- or copper-catalyzed couplings:
-
Suzuki-Miyaura Coupling :
Reacts with arylboronic acids to form biaryl derivatives. For instance, coupling with phenylboronic acid yields 6-phenyl-2,4-dichlorothieno[3,2-d]pyrimidine . -
Buchwald-Hartwig Amination :
The 6-iodo group can be replaced with amines using Pd catalysts, enabling access to advanced intermediates for drug discovery .
Reductive Dehalogenation
Hydrogenation with Pd/C or Raney Ni selectively removes halogens:
-
6-Iodo Reduction :
Catalytic hydrogenation reduces the 6-iodo group to hydrogen, forming 2,4-dichlorothieno[3,2-d]pyrimidine . -
Chlorine Removal :
The 2- and 4-chloro groups can be sequentially reduced under controlled conditions .
Cyclization and Ring Expansion
The core scaffold participates in cyclocondensation reactions:
-
Reaction with amidines or enamines forms fused heterocycles like pyrazolo[3,4-b]pyridines, leveraging the reactivity of the 4-Cl and 6-I positions .
Biological Activity (Derivatives)
Halogenated thieno[3,2-d]pyrimidines exhibit antiproliferative properties. While specific data for the 6-iodo derivative is limited, analogs like 2,4-dichloro-7-bromothieno[3,2-d]pyrimidine show IC₅₀ values of 1–10 µM against cancer cell lines .
Table 2: Antiproliferative Activity of Analogues
| Compound | Cell Line (IC₅₀, µM) | Reference |
|---|---|---|
| 2,4-Dichloro-7-bromo | HCT-116: 2.1 | |
| 4-Amino-2-chloro-6-phenyl | MCF-7: 5.8 |
Synthetic Challenges and Considerations
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
2,4-Dichloro-6-iodothieno[3,2-d]pyrimidine has been identified as an important intermediate in the synthesis of small molecule anticancer drugs. It exhibits potential as an inhibitor of specific kinases involved in cancer cell signaling pathways. For instance, it has been shown to inhibit the activity of Mnks (MAP kinase-interacting kinases), which may lead to low-toxicity anti-tumor solutions. Experimental studies have indicated that this compound can be synthesized and tested in vitro and in vivo to evaluate its efficacy against various cancer types .
2. Antimalarial Properties
Research indicates that this compound may also serve as a candidate for developing new antimalarial drugs. Its synthesis allows for testing against different strains of malaria, with preliminary results suggesting promising biological activity .
3. Inhibition of Kinases
The compound's ability to inhibit kinase activity is significant for its role in modulating cellular functions and gene expression. This modulation can lead to alterations in cell metabolism, making it a valuable target for drug discovery aimed at various diseases .
Agricultural Chemistry Applications
1. Fungicidal Activity
In agricultural chemistry, this compound has been recognized for its potential fungicidal properties. It can be synthesized and tested against various fungal strains to determine its efficacy as a fungicide .
Industrial Chemistry Applications
1. Nonionic Surfactants
The compound is also being explored for its potential in developing novel nonionic surfactants. These surfactants can be synthesized from this compound and evaluated for their effectiveness in various applications .
Summary of Findings
The applications of this compound span multiple fields including medicinal chemistry for anticancer and antimalarial drug development, agricultural chemistry for fungicidal activity, and industrial chemistry for surfactant applications. The compound's ability to inhibit specific kinases makes it a promising candidate for further research and development.
Mechanism of Action
The mechanism of action of 2,4-Dichloro-6-iodothieno[3,2-d]pyrimidine involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting enzymes or receptors involved in disease pathways . The exact molecular targets and pathways depend on the specific application and the modifications made to the compound .
Comparison with Similar Compounds
Structural Insights :
- Isomerism: The thieno[3,2-d]pyrimidine core in the target compound differs from the [2,3-d] isomer (e.g., 4-chloro-6-iodothieno[2,3-d]pyrimidine) in ring fusion, altering electronic distribution and reactivity .
- Halogen Effects : Iodine at position 6 provides a heavier halogen atom compared to chlorine or methyl groups, enhancing polarizability and suitability for Pd-catalyzed cross-coupling reactions .
Biological Activity
2,4-Dichloro-6-iodothieno[3,2-d]pyrimidine is a compound belonging to the thieno[3,2-d]pyrimidine class, which has garnered attention for its potential biological activities, particularly in the context of cancer treatment and antimicrobial properties. This article reviews the biological activity of this compound, focusing on its antiproliferative effects, mechanisms of action, and structure-activity relationships (SAR) based on diverse research findings.
Antiproliferative Activity
Research indicates that halogenated thieno[3,2-d]pyrimidines, including this compound, exhibit significant antiproliferative activity against various cancer cell lines. A study highlighted the efficacy of these compounds in inducing apoptosis in leukemia L1210 cells and inhibiting growth in other cancer cell lines such as MCF-7 and HCT-116. The structure-activity relationship (SAR) analysis showed that the presence of chlorine at the C4 position is crucial for biological activity .
Table 1: Antiproliferative Activity Across Different Cell Lines
| Compound | Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| This compound | MCF-7 | 0.55 | Apoptosis induction |
| HCT-116 | 0.95 | Cell cycle arrest | |
| K562 | 1.68 | Dual inhibition of GARFTase |
The mechanisms by which this compound exerts its biological effects are multifaceted:
- Apoptosis Induction : The compound has been shown to induce apoptosis in cancer cells through various pathways. This includes activation of caspases and DNA fragmentation .
- Cell Cycle Arrest : In addition to inducing apoptosis, it also affects cell cycle progression. For instance, studies have indicated G2/M phase arrest in treated cells .
- Inhibition of Key Enzymes : The compound targets specific enzymes involved in nucleotide synthesis pathways. It has been identified to inhibit glycinamide ribonucleotide formyltransferase (GARFTase), which is critical for purine synthesis .
Antimicrobial Activity
Beyond its antiproliferative effects against cancer cells, this compound has demonstrated selective antimicrobial activity against certain pathogens. It showed effectiveness against Cryptococcus neoformans, indicating potential as an antifungal agent .
Case Studies
Several studies have explored the biological activity of thieno[3,2-d]pyrimidines:
- Study on Antiproliferative Effects : A comprehensive evaluation revealed that compounds with similar structures to this compound exhibited varying degrees of cytotoxicity across multiple cancer cell lines. The most potent derivatives were further analyzed for their SAR and mechanistic pathways .
- Evaluation Against Microbial Strains : Another investigation focused on the antimicrobial properties where thieno[3,2-d]pyrimidines were screened against clinical strains of fungi and bacteria, reinforcing their potential as therapeutic agents beyond oncology .
Q & A
Q. Table 1. Representative Synthetic Yields
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Iodination at C6 | NaI, Pd(OAc)₂, DMF, 100°C, 12h | 65–72 | |
| Suzuki Coupling | Aryl-B(OH)₂, Pd(PPh₃)₄, K₂CO₃ | 50–60 |
Q. Table 2. Kinase Inhibition Profiles
| Derivative | CHK1 IC₅₀ (μM) | mTOR IC₅₀ (μM) | Selectivity Index* |
|---|---|---|---|
| 3l (C6-I, C2-morpholino) | 0.68 | >10 | >14.7 |
| Fluorinated analog | 0.42 | 8.5 | 20.2 |
*Selectivity Index = IC₅₀(mTOR)/IC₅₀(CHK1).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
